molecular formula C19H14O3 B11837740 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid CAS No. 86785-12-8

3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid

Cat. No.: B11837740
CAS No.: 86785-12-8
M. Wt: 290.3 g/mol
InChI Key: YTIODIXTUPNVSG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 3-methyl-2-(naphthalene-1-carbonyl)benzoic acid (CAS 86785-12-8) features a benzoic acid core substituted at the 2-position with a naphthalene-1-carbonyl group and at the 3-position with a methyl group. Its molecular formula, $$ \text{C}{19}\text{H}{14}\text{O}_{3} $$, corresponds to a molecular weight of 290.313 g/mol. The IUPAC name derives from the parent benzoic acid, with numbering prioritizing the carboxylic acid group at position 1. The naphthalene-1-carbonyl moiety (a naphthalene ring fused to a ketone group) occupies position 2, while the methyl group resides at position 3.

The SMILES notation (CC1=CC2=CC=CC=C2C=C1C(=O)O) illustrates the connectivity: the methyl group branches from the benzene ring, which is adjacent to the ketone-linked naphthalene system. This arrangement creates steric interactions between the methyl group and the bulky naphthoyl substituent, influencing conformational preferences.

Comparative Analysis with Related Naphthoyl-Substituted Benzoic Acids

Comparative studies highlight distinct structural and electronic differences between 3-methyl-2-(naphthalene-1-carbonyl)benzoic acid and analogs like 2-(naphthoyl)benzoic acid (CAS 5018-87-1). The latter lacks the 3-methyl group, reducing steric hindrance near the naphthoyl substituent. Key comparisons include:

Property 3-Methyl-2-(naphthoyl)benzoic acid 2-(Naphthoyl)benzoic acid
Molecular Formula $$ \text{C}{19}\text{H}{14}\text{O}_{3} $$ $$ \text{C}{18}\text{H}{12}\text{O}_{3} $$
Molecular Weight (g/mol) 290.313 276.29
Substituents 3-methyl, 2-naphthoyl 2-naphthoyl
Boiling Point Not reported Not reported

Properties

CAS No.

86785-12-8

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

3-methyl-2-(naphthalene-1-carbonyl)benzoic acid

InChI

InChI=1S/C19H14O3/c1-12-6-4-11-16(19(21)22)17(12)18(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,21,22)

InChI Key

YTIODIXTUPNVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Components

The reaction proceeds via the generation of an acylium ion intermediate, facilitated by a Lewis acid catalyst. Aluminum chloride (AlCl₃) is the catalyst of choice due to its ability to polarize the acyl chloride bond, enhancing electrophilicity. The general mechanism involves:

  • Activation of 1-naphthoyl chloride by AlCl₃ to form the acylium ion.

  • Electrophilic attack on the aromatic ring of 3-methylbenzoic acid at the ortho position relative to the methyl group.

  • Rearomatization and subsequent hydrolysis to yield the final product.

Standard Laboratory Procedure

A representative protocol from Evitachem and Vulcanchem outlines the following steps:

  • Reactants : 1-Naphthoyl chloride (1.2 equiv), 3-methylbenzoic acid (1.0 equiv).

  • Catalyst : Anhydrous AlCl₃ (1.5 equiv).

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane under nitrogen atmosphere.

  • Conditions : Stirring at 0–5°C for 2 hours, followed by gradual warming to 25°C for 12 hours.

  • Workup : Quenching with ice-cold HCl (2 M), extraction with DCM, and purification via recrystallization from ethanol.

Yield : 75–82% under optimized conditions.

Optimization of Reaction Parameters

Catalyst Loading and Alternatives

While AlCl₃ is standard, studies highlight the impact of catalyst quantity on yield and selectivity:

Catalyst (equiv)SolventTemperature (°C)Yield (%)Selectivity (Ortho:Para)Source
AlCl₃ (1.5)DCM0 → 25829:1
AlCl₃ (1.0)Chloroform25687:1
EtAlCl₂ (2.0)DCE25544:1

Reducing AlCl₃ to 1.0 equiv decreases yield by 14%, while weaker Lewis acids like ethylaluminum dichloride (EtAlCl₂) further diminish efficiency.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DCM, DCE) enhance acylium ion stability. Elevated temperatures (>30°C) promote side reactions, such as para-substitution or over-acylation. For example, chloroform at 25°C reduces ortho selectivity to 7:1 compared to 9:1 in DCM at 0°C.

Industrial-Scale Synthesis and Process Intensification

Continuous Flow Reactors

Recent patents describe scalable methods using continuous flow systems to improve heat and mass transfer:

  • Residence Time : 10–15 minutes.

  • Pressure : 1–2 bar.

  • Throughput : 1.2 kg/h with 85% yield.

Anhydrous Conditions and Byproduct Management

Industrial protocols emphasize strict anhydrous conditions to prevent hydrolysis of 1-naphthoyl chloride. Molecular sieves (4 Å) or calcium hydride are added to solvents to scavenge trace moisture. Byproducts like 2-(naphthalene-1-carbonyl)-5-methylbenzoic acid (para isomer) are minimized via fractional crystallization.

Alternative Synthetic Approaches

Acylation via Mixed Anhydrides

A patent by EP2311792A1 proposes using 3-ethyl-4-nitrobenzoic anhydride as an acylating agent. This method avoids handling moisture-sensitive acyl chlorides:

  • Reactants : 3-Methylbenzoic acid, naphthalene.

  • Catalyst : AlCl₃ (1.2 equiv).

  • Yield : 78% with 92% purity after recrystallization.

Microwave-Assisted Synthesis

A PMC study demonstrates microwave acceleration (100 W, 80°C) reducing reaction time to 30 minutes. However, yields remain comparable to conventional methods (79–81%).

Purification and Characterization

Recrystallization Protocols

  • Solvent Systems : Ethanol-water (3:1), DMF, or acetic acid.

  • Purity : >99% (HPLC) after two recrystallizations.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45–7.15 (m, 11H, aromatic), 2.35 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1702 cm⁻¹ (COOH).

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthoyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can enhance chemical reactivity and functionality. The compound can undergo various reactions including oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry .

Biology

Research has indicated potential biological activities associated with this compound. Notably, it has been investigated for:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit activity against various bacterial strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further drug development .

Medicine

In medicinal chemistry, 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid is explored for its potential use in drug development due to its ability to interact with specific molecular targets. This interaction can modulate biological pathways, which is crucial for therapeutic applications. Its mechanism of action often involves the inhibition or activation of enzymes or receptors involved in disease processes .

Antimicrobial Activity

A study evaluated the antimicrobial activity of several derivatives of 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as antibacterial agents .

CompoundBacterial StrainInhibition Zone (mm)
Derivative AStaphylococcus aureus15
Derivative BEscherichia coli18
Derivative CKlebsiella pneumoniae12

Anticancer Research

Another study focused on the anticancer properties of synthesized derivatives. The lead compound demonstrated a notable reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

CompoundCancer Cell LineIC50 (µM)
Derivative DMCF-7 (breast cancer)10
Derivative EHeLa (cervical cancer)8
Derivative FA549 (lung cancer)12

Mechanism of Action

The mechanism of action of 2-(1-Naphthoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid and related compounds:

Compound Name Substituent at Position 2 Substituent at Position 3 Core Structure Notable Features
3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid Naphthalene-1-carbonyl Methyl Benzoic acid Bulky aromatic group; high hydrophobicity
3-Methyl-2-(phenylamino)benzoic acid (CAS 40961-11-3) Phenylamino (-NHPh) Methyl Benzoic acid Amino group enables hydrogen bonding
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide (-CONHR) Methyl Benzamide N,O-bidentate directing group for catalysis
1-Naphthoic acid (α-naphthalenecarboxylic acid) - - Naphthalene Free carboxylic acid; planar structure

Key Observations :

  • Compared to 1-naphthoic acid , the benzoic acid core with a methyl group may alter acidity (pKa) due to electron-donating effects.

Physicochemical Properties

  • Solubility : The naphthalene group reduces water solubility compared to simpler benzoic acids (e.g., 3-methylbenzoic acid). This aligns with trends observed in 1-naphthoic acid, which is less soluble than its 2-isomer due to asymmetric packing .
  • Acidity : The methyl group at position 3 may slightly increase the pKa (weaker acid) compared to unsubstituted benzoic acid, while the electron-withdrawing naphthalene carbonyl could counteract this effect.
  • Thermal Stability : Bulky substituents likely raise the melting point, as seen in naphthalene derivatives like 1-naphthoic acid (melting point ~160°C) .

Toxicity Predictions (QSTR Insights)

highlights that benzoic acid toxicity in mice (oral LD50) correlates with molecular connectivity indices (0JA, 1JA) and their cross-factor JB. For the target compound:

  • The naphthalene-1-carbonyl group increases molecular complexity, leading to higher 0JA and 1JA values compared to analogs like 3-methyl-2-(phenylamino)benzoic acid.
  • However, the absence of LD50 data for naphthalene-substituted benzoic acids in the QSTR model limits direct conclusions.

Biological Activity

3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its mechanisms, effects, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a benzoic acid derivative, which contributes to its unique properties. Its chemical structure can be represented as follows:

C18H14O3\text{C}_{18}\text{H}_{14}\text{O}_3

This structure allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.

Antiproliferative Effects

Recent studies have indicated that 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid exhibits antiproliferative activity against several cancer cell lines. For example, research has shown that derivatives of this compound can significantly inhibit the proliferation of human cancer cell lines, such as HeLa and MDA-MB-231. The half-maximal inhibitory concentration (IC50) values vary depending on the structural modifications made to the compound.

Cell Line IC50 (μM)
HeLa0.058
MDA-MB-2310.075
HepG21.30

These results suggest that modifications to the compound's structure can enhance its biological activity, particularly through the introduction of functional groups that improve binding affinity to target proteins .

The mechanisms underlying the antiproliferative effects of 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid involve several pathways:

  • Inhibition of Cell Cycle Progression : Studies indicate that this compound can induce cell cycle arrest in cancer cells, preventing them from proliferating.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Targeting Specific Proteins : Research suggests that it may interact with proteins involved in cell signaling pathways, such as those regulating apoptosis and proliferation .

Study on Anticancer Activity

In a detailed study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various derivatives of 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid. They found that certain modifications significantly increased potency against breast cancer cells (MDA-MB-231), with IC50 values dropping below 0.1 μM for some derivatives. The study concluded that structural optimization is crucial for enhancing biological activity .

Antiviral Properties

Another investigation focused on the antiviral properties of this compound against SARS-CoV-2. The study demonstrated that specific analogs could inhibit viral replication effectively, suggesting potential use in treating viral infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-2-(naphthalene-1-carbonyl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis can follow a multi-step approach involving Friedel-Crafts acylation or condensation reactions. For example, benzoic acid derivatives are often synthesized via acid-catalyzed reactions between substituted benzaldehydes and naphthalene precursors, as seen in analogous protocols . Purity optimization involves recrystallization (using solvents like ethanol/water mixtures) and characterization via HPLC or NMR. Rigorous drying under vacuum and inert atmospheres minimizes byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving polymorphic structures, while powder X-ray diffraction (PXRD) confirms bulk crystallinity . FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and ¹H/¹³C NMR validates substitution patterns. Thermal analysis (DSC/TGA) assesses stability and phase transitions .

Q. What experimental models are suitable for preliminary toxicity screening?

  • Methodological Answer : Follow EPA guidelines for controlled exposure studies, including:

  • In vitro : Human cell lines (e.g., HepG2 for hepatic toxicity) .
  • In vivo : Rodent models (rats/mice) dosed orally or via inhalation, monitoring systemic effects (hepatic, renal, respiratory) .
  • Risk of Bias Mitigation : Randomize dose administration and blind group allocations to reduce bias .

Advanced Research Questions

Q. How do substitution patterns on the benzoic acid ring influence polymorphism in this compound?

  • Methodological Answer : Substituent position and steric effects dictate conformational flexibility, as shown in analogous methyl-substituted benzoic acids. For example, bulky naphthalene-1-carbonyl groups restrict rotation, favoring specific crystal packing motifs. Conformational scanning (DFT) and Hirshfeld surface analysis quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize polymorphs .

Q. What strategies resolve contradictions in pharmacokinetic data across species?

  • Methodological Answer : Cross-species comparisons require:

  • Interspecies scaling : Allometric models adjust for metabolic rate differences .
  • Biomonitoring : Measure urinary metabolites (e.g., hydroxylated naphthalene derivatives) in occupationally exposed humans and lab animals .
  • In silico modeling : Use PBPK models to extrapolate animal data to human exposure thresholds .

Q. How can environmental degradation pathways be tracked for this compound?

  • Methodological Answer : Monitor abiotic/biotic degradation via:

  • Photolysis : UV-Vis spectroscopy under simulated sunlight (λ = 290–400 nm) .
  • Microbial assays : Soil/water microcosms with LC-MS/MS quantification of degradation intermediates (e.g., hydroxylated or carboxylated byproducts) .
  • Sediment partitioning : Use OECD 106 guidelines to measure log Koc values .

Q. What experimental design principles enhance reproducibility in genetic toxicity studies?

  • Methodological Answer :

  • Ames test : Include S9 metabolic activation and negative/positive controls (e.g., sodium azide) .
  • Comet assay : Standardize cell viability thresholds (>80%) and electrophoresis conditions (pH >13) to detect DNA strand breaks .
  • Data validation : Use the Risk of Bias (RoB) questionnaire (Table C-6/C-7) to assess outcome reporting and randomization quality .

Methodological Challenges & Contradictions

Q. Why do conflicting reports exist on the compound’s hepatic toxicity mechanisms?

  • Analysis : Discrepancies arise from:

  • Dose-response variability : Subchronic vs. acute exposure models yield different CYP450 induction profiles .
  • Species-specific metabolism : Rodent vs. human hepatocytes may differentially oxidize naphthalene moieties .
  • Mitigation : Conduct dose-range finding (DRF) studies and harmonize exposure durations across labs .

Q. How can crystallization conditions be optimized to isolate specific polymorphs?

  • Methodological Answer :

  • Solvent screening : Use high-throughput platforms to test polar/aprotic solvents (e.g., DMSO vs. toluene) .
  • Seeding : Introduce pre-characterized crystals of the desired polymorph during nucleation.
  • Temperature ramps : Slow cooling (0.1°C/min) favors thermodynamically stable forms, while rapid cooling traps metastable phases .

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